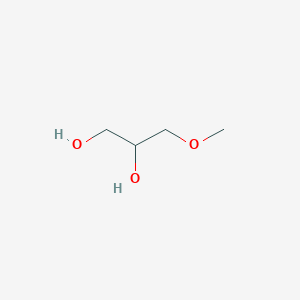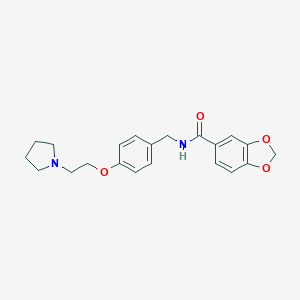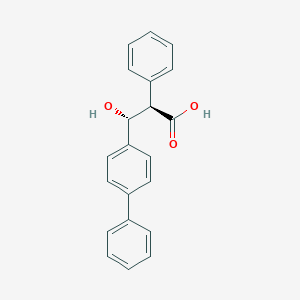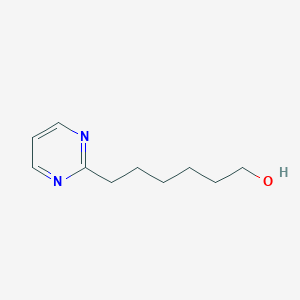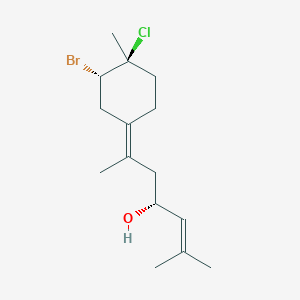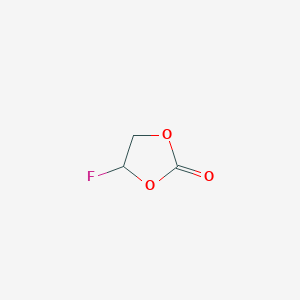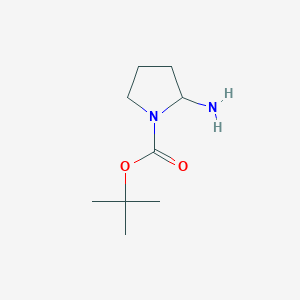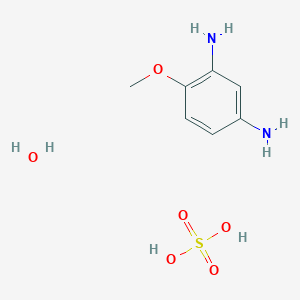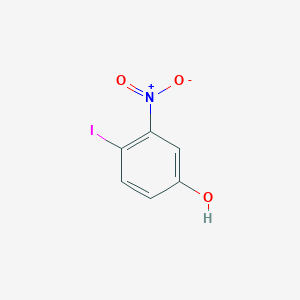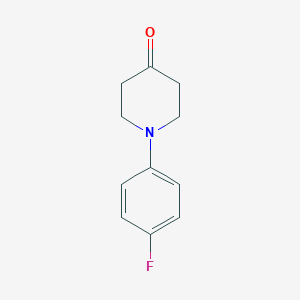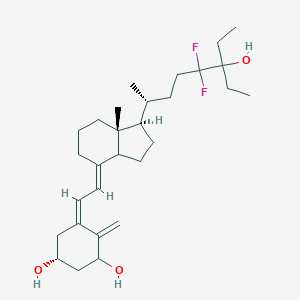![molecular formula C6H12O3 B053745 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol CAS No. 124353-41-9](/img/structure/B53745.png)
2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Anhydro-2,5-dideoxyhexitol is a chemical compound with the molecular formula C6H12O3. It is also known by other names such as 2,5-Anhydro-3,4-dideoxyhexitol and 2,5-dihydroxymethyltetrahydrofuran . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with two hydroxymethyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol typically involves the reduction of 5-hydroxymethylfurfural (HMF) under specific conditions. The process includes hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 3,4-Anhydro-2,5-dideoxyhexitol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial process also involves rigorous quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Anhydro-2,5-dideoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,4-Anhydro-2,5-dideoxyhexitol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-3,4-dideoxyhexitol: A closely related compound with similar chemical properties.
2,5-dihydroxymethyltetrahydrofuran: Another compound with a tetrahydrofuran ring and hydroxymethyl groups.
Uniqueness
3,4-Anhydro-2,5-dideoxyhexitol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
124353-41-9 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
InChI Key |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
Canonical SMILES |
C(CO)C1C(O1)CCO |
Synonyms |
2,3-Oxiranediethanol (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)
